molecular formula C15H15N3S B061444 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 24237-37-4

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No. B061444
CAS RN: 24237-37-4
M. Wt: 269.4 g/mol
InChI Key: BWNBNBHFRHCKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a compound that has been explored in various studies for its chemical reactions, properties, and synthesis. It belongs to a class of heterocyclic compounds that exhibit a range of biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones. These methods lead to the formation of various derivatives under different conditions such as microwave irradiation and solvent-free conditions, which are crucial for understanding the synthesis of 2-Amino-6-benzyl-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile derivatives (Youssef, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray crystallography, revealing configurations such as monoclinic and triclinic space groups. These findings are essential for understanding the molecular structure of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-Amino-6-benzyl-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile include interactions with chloroacetonitrile, chloroacetamide, and other reagents leading to the synthesis of various derivatives. These reactions help in understanding the chemical properties and reactivity of the compound under study (Abdel-rahman et al., 2003).

Scientific Research Applications

  • Pharmaceutical Research

    • This compound could potentially be used in the development of new pharmaceuticals . For example, similar compounds have been used as molecular skeletons in a significant number of synthetic inhibitors of microtubule polymerization . These compounds have shown interesting activities in inhibiting both microtubule assembly and cell proliferation .
  • Chemical Synthesis

    • The compound could be used as an intermediate in the synthesis of other complex organic molecules . Its unique structure could potentially make it useful in a variety of chemical reactions.
  • Antithrombotic Drug Development

    • A compound with a similar structure, 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine, is used as an intermediate in the synthesis of the antithrombotic drug clopidogrel .
  • Material Science

    • Some thiophene derivatives have been used in the development of organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Agriculture

    • Thiophene derivatives have been used in the development of pesticides and fungicides . These compounds can interact with biological systems in specific ways, making them useful for controlling pests and diseases in crops.
  • Biochemical Research

    • Thiophene derivatives can be used as probes in biochemical research . They can be used to study protein-ligand interactions, enzyme mechanisms, and other biochemical processes.

properties

IUPAC Name

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c16-8-13-12-6-7-18(10-14(12)19-15(13)17)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNBNBHFRHCKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340237
Record name 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

CAS RN

24237-37-4
Record name 2-Amino-4,5,6,7-tetrahydro-6-(phenylmethyl)thieno[2,3-c]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24237-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Reactant of Route 3
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Reactant of Route 4
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Reactant of Route 5
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Reactant of Route 6
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Citations

For This Compound
5
Citations
L Aurelio, C Valant, H Figler, BL Flynn, J Linden… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A 1 adenosine receptor. The structure–activity …
Number of citations: 50 www.sciencedirect.com
H Chen, K Yan - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C33H28N3PS, the P atom has a distorted tetrahedral PNC3 environment, formed by the N atom and three aryl rings. No intermolecular hydrogen-bonding …
Number of citations: 4 scripts.iucr.org
K Gavali, GU Chaturbhuj - SynOpen, 2023 - thieme-connect.com
The Gewald reaction has been well-known for more than half a century as an excellent method providing bioactive 2-aminothiophene heterocycles from the reaction of carbonyl …
Number of citations: 0 www.thieme-connect.com
YR Rani - 2011 - search.proquest.com
Objective: Drug discovery is a continuous process for many reasons like: a) the pathogenic organisms are known to develop resistance gradually against particular drugs, hence the …
Number of citations: 0 search.proquest.com
VR Kaki, RR Akkinepalli, PK Deb… - Synthetic …, 2015 - Taylor & Francis
A simple, efficient, and environmental friendly procedure was developed based on the Gewald reaction for the synthesis of 2-aminothiophenes using a basic ionic liquid [bmIm]OH as …
Number of citations: 19 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.